molecular formula C18H19ClN2O3 B267130 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide

4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide

Numéro de catalogue B267130
Poids moléculaire: 346.8 g/mol
Clé InChI: IOIXZGXTXQUNQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown significant potential as a therapeutic agent for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, CP-690,550 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a significant impact on the immune system, with a decrease in T cell activation and proliferation. CP-690,550 also reduces the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CP-690,550 is its selectivity for 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, which reduces the risk of off-target effects. CP-690,550 also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-690,550 is its potential to increase the risk of infections, as 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide is involved in the signaling pathways of cytokines that are important for immune function.

Orientations Futures

There are several potential future directions for research on CP-690,550. One area of interest is the development of combination therapies that target multiple cytokines involved in autoimmune diseases. Another potential direction is the investigation of the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Finally, there is potential for the development of 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide inhibitors with improved selectivity and reduced risk of side effects.

Méthodes De Synthèse

The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenylacetic acid to form 4-chloro-3-nitro-N-(4-aminophenyl)benzamide. This intermediate is then reduced to the corresponding aniline using palladium on carbon as a catalyst. The resulting aniline is then reacted with N-(3-methoxypropyl)-4-aminobenzoyl chloride to yield CP-690,550.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases. In a phase II clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, with a significant proportion of patients achieving a clinical response. CP-690,550 has also shown promise in the treatment of psoriasis and inflammatory bowel disease.

Propriétés

Nom du produit

4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide

Formule moléculaire

C18H19ClN2O3

Poids moléculaire

346.8 g/mol

Nom IUPAC

4-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)

Clé InChI

IOIXZGXTXQUNQH-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

SMILES canonique

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.